GA-pyridine (TFA salt) is derived from the protonation of the nitrogen atom in pyridine by trifluoroacetic acid. Pyridinium salts, including GA-pyridine, are classified as cationic species where the nitrogen atom carries a positive charge. The trifluoroacetate ion acts as the counterion in this salt, influencing its solubility and reactivity.
The synthesis of GA-pyridine (TFA salt) typically involves the following steps:
This method is straightforward and highlights the ability of trifluoroacetic acid to effectively protonate nitrogen-containing heterocycles, leading to stable salts that can be utilized in further chemical transformations .
GA-pyridine (TFA salt) features a pyridinium core where the nitrogen atom is protonated. The molecular structure can be represented as follows:
The structure consists of a six-membered aromatic ring with one nitrogen atom and three fluorine atoms attached to the carboxylic group from trifluoroacetic acid, contributing to its unique electronic properties.
GA-pyridine (TFA salt) participates in various chemical reactions due to its electrophilic nature:
These reactions are critical for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
The mechanism of action for GA-pyridine (TFA salt) primarily involves:
The presence of electron-withdrawing trifluoroacetate enhances the electrophilicity of the nitrogen, facilitating further chemical transformations .
GA-pyridine (TFA salt) exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic chemistry and materials science.
GA-pyridine (TFA salt) finds applications across several scientific domains:
Advanced glycation end products form through the Maillard reaction, a multi-stage process initiated when carbonyl groups of reducing sugars react with free amino groups of proteins. This reaction progresses through Schiff base intermediates and Amadori rearrangements, ultimately yielding irreversibly cross-linked AGE structures that accumulate in long-lived tissues. The pathological significance of AGEs extends beyond their mere presence; they function as signaling molecules that trigger inflammatory cascades and disrupt cellular homeostasis through receptor-mediated interactions [1].
Histones have been identified as unexpected binding partners for AGEs on cell surfaces, challenging conventional understanding of AGE receptors. Research demonstrates that AGEs specifically interact with histone proteins (particularly H2A and H2B heterodimers) localized to plasma membranes through high-affinity binding (KD = 67.2 nM for H2B). This interaction occurs primarily through electrostatic forces involving the N-terminal tail domain (residues 1-35) of histone H2B, with dissociation constants in the nanomolar range (67.2-206 nM across histone subtypes) [1]. The biological consequences of AGE-histone binding are multifaceted:
The formation of structurally analogous AGEs from vitamin C (ascorbic acid) oxidation products creates physiologically relevant connections to GA-pyridine chemistry. Dehydroascorbic acid and its metabolites (3-deoxythreosone, xylosone) generate AGE adducts structurally similar to those derived from glucose, establishing a potential antioxidant-proglycant duality for ascorbic acid in biological aging processes [1].
GA-pyridine (trifluoroacetate salt) represents a specialized chemical probe with the IUPAC designation (2S)-2-amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid;2,2,2-trifluoroacetate. Its molecular formula is C₁₄H₁₉F₃N₂O₆, yielding a molecular weight of 368.309 g/mol . This compound exhibits structural fidelity to endogenous AGEs derived from lysine-rich proteins, particularly through its:
Table 1: Physicochemical Properties of GA-Pyridine (TFA Salt)
Property | Specification | Research Utility |
---|---|---|
Chemical Formula | C₁₄H₁₉F₃N₂O₆ | Precise molecular weight determination |
IUPAC Name | (2S)-2-amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid;2,2,2-trifluoroacetate | Structural relationship to AGEs |
CAS Registry Number | 526211-14-3 | Compound tracking and database integration |
Solubility Characteristics | Water-soluble (≥5% w/v) | Biological assay compatibility |
SMILES Notation | C1=CN+CCCCC(C(=O)O)N.C(=O)(C(F)(F)F)[O-] | Computational modeling applications |
The synthesis of GA-pyridine trifluoroacetate follows a straightforward protonation pathway: pyridine undergoes reaction with trifluoroacetic acid in stoichiometric excess, resulting in nitrogen protonation and subsequent formation of a stable pyridinium trifluoroacetate complex [8]. This synthetic approach yields high-purity material suitable for biochemical studies.
Figure 1: Synthesis Pathway of GA-Pyridine Trifluoroacetate
Pyridine + CF₃COOH (excess) → Pyridinium⁺ CF₃COO⁻ (GA-pyridine TFA salt)
As an experimental tool, GA-pyridine enables precise molecular interrogation of AGE-receptor interactions that would be challenging with heterogeneous natural AGE preparations. Its defined structure permits:
The trifluoroacetate counterion in GA-pyridine salt profoundly influences its physicochemical behavior and research applications. Trifluoroacetic acid (TFA) serves as a preferred reagent in peptide synthesis due to its strong acidity (pKa = 0.23) and exceptional resin-cleaving efficiency during solid-phase synthesis. Consequently, approximately 75% of research-stage therapeutic peptides initially exist as TFA salts [4] [9]. This prevalence necessitates understanding TFA's biochemical implications:
Table 2: Analytical Methods for TFA Quantification in Pharmaceutical Compounds
Method | Detection Limit | Working Range | Advantages |
---|---|---|---|
¹⁹F Nuclear Magnetic Resonance | 0.1 mol% | 0.1-10 mol% | Non-destructive; requires minimal sample preparation |
Capillary Electrophoresis | 25 μg/mL | 25-500 μg/mL | High resolution; compatible with aqueous matrices |
Ion Chromatography | 5 μg/mL | 5-200 μg/mL | Specific for anionic analytes; high precision |
Regulatory perspectives on TFA salts present complex considerations. While concerns exist regarding potential toxicity thresholds from chronic TFA exposure, several FDA-approved therapeutics (bivalirudin, corticorelin) successfully utilize TFA counterions, establishing regulatory precedent [4]. The environmental persistence of TFA (estimated atmospheric lifetime > 70 years) further complicates regulatory assessments, though microcosm studies indicate low ecotoxicity in aquatic systems at environmentally relevant concentrations (<0.12 mg/L NOEC for algae) [7].
The counterion exchange challenge represents a significant technical hurdle in pharmaceutical development. Regulatory guidelines classify different salt forms as "pharmaceutical alternatives" requiring bioequivalence demonstration. Conversion from TFA to hydrochloride or acetate salts typically involves:
Each method risks peptide degradation and introduces yield losses of 15-30%, creating disincentives for salt conversion during early research phases [4] [9]. Consequently, GA-pyridine TFA salt provides not only a chemically stable format for AGE research but also represents a practical model for evaluating TFA-containing compounds throughout the drug discovery pipeline. The trifluoroacetate counterion's impact extends beyond pharmaceutical formulations into fundamental biochemistry, where its unique properties enable precise investigation of molecular interactions underlying AGE-mediated pathophysiology.
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7